4-Bromo-5-iodo-2-methylpyrimidine
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Overview
Description
4-Bromo-5-iodo-2-methylpyrimidine is a heterocyclic organic compound with the molecular formula C5H4BrIN2 It is a derivative of pyrimidine, characterized by the presence of bromine and iodine atoms at the 4th and 5th positions, respectively, and a methyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-iodo-2-methylpyrimidine typically involves the halogenation of 2-methylpyrimidine. One common method includes the bromination of 2-methylpyrimidine to form 4-bromo-2-methylpyrimidine, followed by iodination to obtain the final product. The reaction conditions often involve the use of bromine and iodine reagents under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-iodo-2-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form more complex molecules.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are frequently used.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
4-Bromo-5-iodo-2-methylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug discovery and development, particularly as a precursor for kinase inhibitors.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-5-iodo-2-methylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, as a precursor for kinase inhibitors, it can inhibit the activity of specific kinases involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methylpyrimidine
- 5-Iodo-2-methylpyrimidine
- 4-Chloro-5-iodo-2-methylpyrimidine
Uniqueness
4-Bromo-5-iodo-2-methylpyrimidine is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties compared to similar compounds. This dual halogenation allows for versatile chemical modifications and applications in various fields .
Properties
Molecular Formula |
C5H4BrIN2 |
---|---|
Molecular Weight |
298.91 g/mol |
IUPAC Name |
4-bromo-5-iodo-2-methylpyrimidine |
InChI |
InChI=1S/C5H4BrIN2/c1-3-8-2-4(7)5(6)9-3/h2H,1H3 |
InChI Key |
WARSSPCFUDLCNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)Br)I |
Origin of Product |
United States |
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